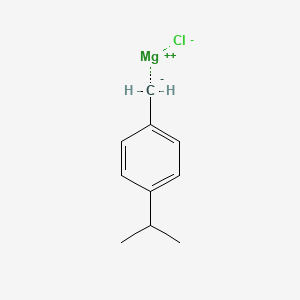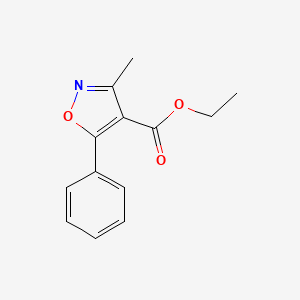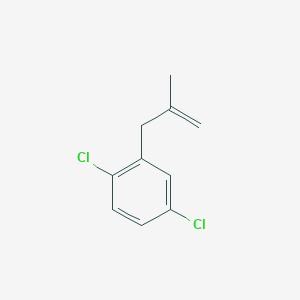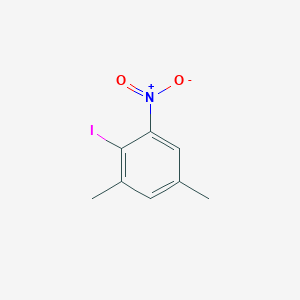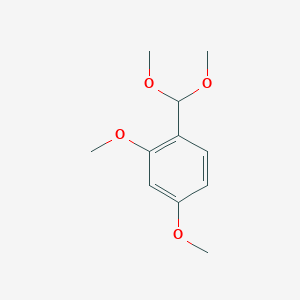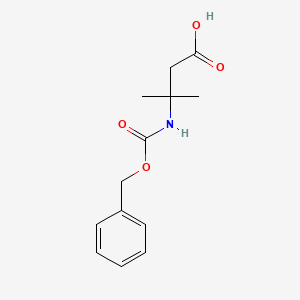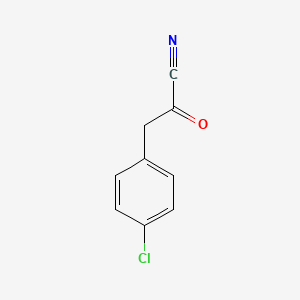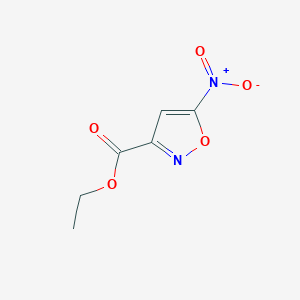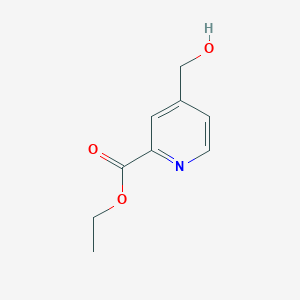
4-(羟甲基)吡啶甲酸乙酯
概述
描述
Ethyl 4-(hydroxymethyl)picolinate (EMHP) is a synthetic chemical compound that has been used in a wide range of scientific research applications, including drug delivery and biochemical research. EMHP has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
科学研究应用
医药:药物合成与开发
4-(羟甲基)吡啶甲酸乙酯因其在药物合成中作为构建块的潜力而被用于药物研究。其结构有利于修饰,可导致开发新的药物化合物。 例如,它可用于合成具有潜在药理活性的衍生物,例如抗病毒、抗菌或抗炎特性 .
农业:农药和除草剂配方
在农业领域,4-(羟甲基)吡啶甲酸乙酯可作为合成杀虫剂和除草剂的中间体。 其化学性质使其能够被掺入针对特定害虫或杂草的配方中,从而增强作物保护策略 .
材料科学:聚合物和树脂生产
该化合物的反应性羟甲基使其成为材料科学中的一种候选材料,特别是在生产专用聚合物和树脂方面。 这些材料可用于制造用于各种工业用途的高强度轻质复合材料 .
环境科学:污染修复
4-(羟甲基)吡啶甲酸乙酯可用于环境科学领域,特别是在污染修复过程中。 其化学结构可能有助于分解或隔离污染物,从而帮助清理污染场地 .
分析化学:色谱法和光谱法
在分析化学中,4-(羟甲基)吡啶甲酸乙酯可以用作色谱法和光谱法中的标准品或试剂。 它可以帮助定量和分析复杂混合物,为研究目的提供准确可靠的数据 .
药物研究:生物利用度和药物递送
该化合物的性质在药物研究中很受关注,其中它可以用于提高药物的生物利用度。 它也可能在新型药物递送系统的开发中发挥作用,从而潜在地提高治疗剂的疗效 .
工业应用:化学制造
4-(羟甲基)吡啶甲酸乙酯可用于各种化学制造过程。 其多功能性使其成为合成工业化学品、染料和其他材料的宝贵成分 .
生物技术:酶和蛋白质研究
最后,在生物技术领域,该化合物可用于酶和蛋白质的研究。 它可能作为酶反应中的抑制剂或激活剂,或用于蛋白质的结构分析,从而有助于我们了解生物过程 .
作用机制
The mechanism of action of Ethyl 4-(hydroxymethyl)picolinate is not yet fully understood. However, it is believed that Ethyl 4-(hydroxymethyl)picolinate works by binding to proteins and other biomolecules, which in turn modulates the activity of the proteins and other biomolecules. This modulation can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-(hydroxymethyl)picolinate are not yet fully understood. However, in studies involving animals, Ethyl 4-(hydroxymethyl)picolinate has been found to have anti-inflammatory and anti-oxidative effects. In addition, Ethyl 4-(hydroxymethyl)picolinate has been found to have neuroprotective effects, as well as effects on the cardiovascular system.
实验室实验的优点和局限性
The use of Ethyl 4-(hydroxymethyl)picolinate in laboratory experiments has both advantages and limitations. The main advantage of Ethyl 4-(hydroxymethyl)picolinate is that it is a relatively safe and non-toxic compound, making it suitable for use in a wide range of experiments. However, Ethyl 4-(hydroxymethyl)picolinate can be difficult to synthesize, and the purity of the compound can vary depending on the synthesis method used.
未来方向
The future of Ethyl 4-(hydroxymethyl)picolinate research is promising. Further research is needed to better understand the mechanism of action of Ethyl 4-(hydroxymethyl)picolinate and to identify potential therapeutic applications. In addition, more research is needed to identify new uses for Ethyl 4-(hydroxymethyl)picolinate in drug delivery and biochemical research. Finally, more research is needed to identify new synthesis methods for Ethyl 4-(hydroxymethyl)picolinate that yield a higher purity product.
属性
IUPAC Name |
ethyl 4-(hydroxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8-5-7(6-11)3-4-10-8/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDFCSISXJTYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561450 | |
| Record name | Ethyl 4-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59663-96-6 | |
| Record name | Ethyl 4-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

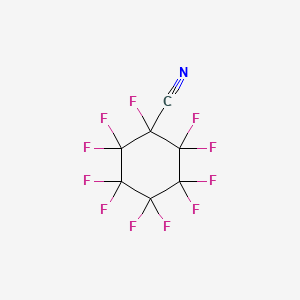
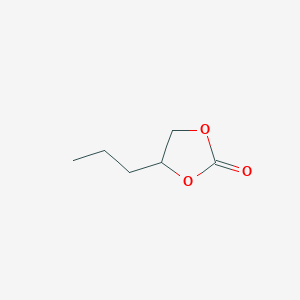
![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1610795.png)

